molecular formula C29H22FNO4S B3011921 (2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114651-57-8

(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B3011921
CAS No.: 1114651-57-8
M. Wt: 499.56
InChI Key: QZDJSWVXWDPERA-UHFFFAOYSA-N
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Description

The compound (2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule with potential applications in various scientific fields. It features a benzothiazinone core, which is known for its biological activity, particularly in medicinal chemistry. The presence of multiple functional groups, including a fluoro substituent and phenoxyphenyl moiety, suggests that this compound could exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Benzothiazinone Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminobenzenesulfonamide, with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Phenoxyphenyl Group: This step may involve a Suzuki coupling reaction between a boronic acid derivative of phenoxybenzene and a halogenated intermediate.

    Final Coupling with 2,4-Dimethylphenyl Group: The final step could involve a Friedel-Crafts acylation or another suitable coupling reaction to attach the 2,4-dimethylphenyl group to the benzothiazinone core.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazinone core, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential as a bioactive molecule can be explored. Its structural features suggest it might interact with biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, the compound could be investigated for its therapeutic potential. The benzothiazinone core is known for its antimicrobial properties, and the presence of the fluoro and phenoxyphenyl groups might enhance its activity against specific pathogens.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its synthesis and functionalization can lead to the creation of products with specific desired properties.

Mechanism of Action

The mechanism of action of (2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone likely involves interactions with molecular targets such as enzymes or receptors. The benzothiazinone core can inhibit bacterial enzymes, disrupting essential metabolic pathways. The fluoro and phenoxyphenyl groups might enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dimethylphenyl)[6-fluoro-4-(4-methoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone: Similar structure but with a methoxy group instead of a phenoxy group.

    (2,4-Dimethylphenyl)[6-chloro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

The unique combination of the fluoro and phenoxyphenyl groups in (2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone distinguishes it from other similar compounds. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to unique applications and effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2,4-dimethylphenyl)-[6-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22FNO4S/c1-19-8-14-25(20(2)16-19)29(32)28-18-31(26-17-21(30)9-15-27(26)36(28,33)34)22-10-12-24(13-11-22)35-23-6-4-3-5-7-23/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDJSWVXWDPERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)OC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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